
(2-Methoxycyclohexane-1-tellurinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.
Scientific Research Applications
(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.
Uniqueness
(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.
Properties
CAS No. |
82486-30-4 |
|---|---|
Molecular Formula |
C13H18O2Te |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(2-methoxycyclohexyl)tellurinylbenzene |
InChI |
InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI Key |
GYSQCJHJLVGXLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1[Te](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


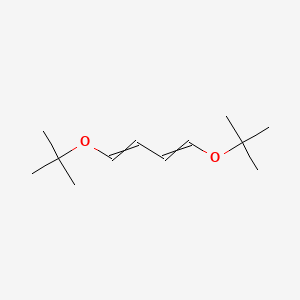
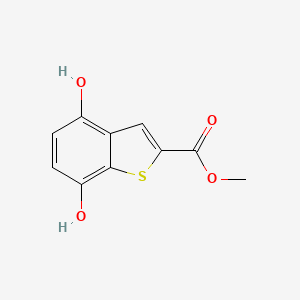
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
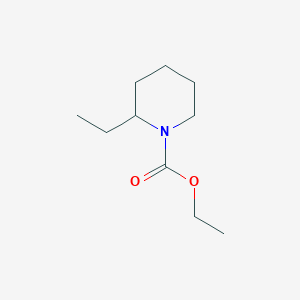
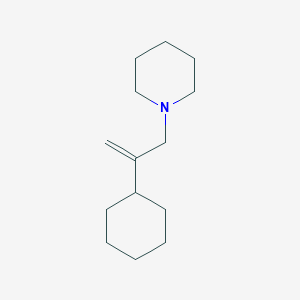
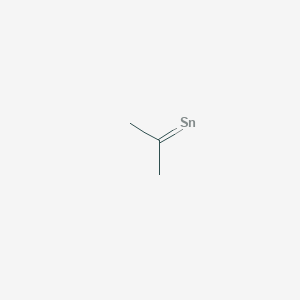
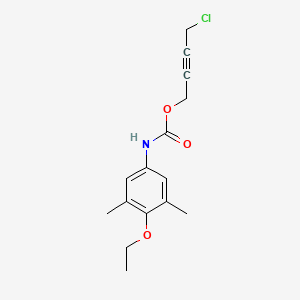
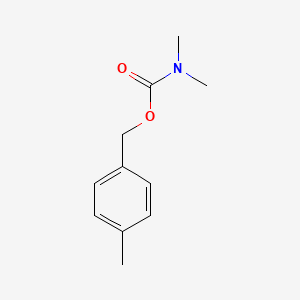
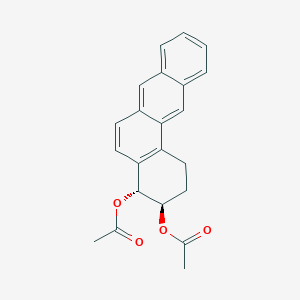
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
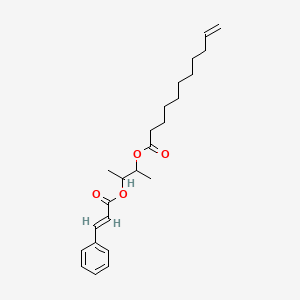
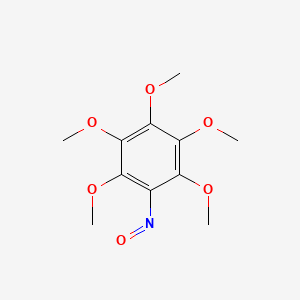
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
